
(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine
Overview
Description
(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method includes the alkylation of a chiral amine with a trifluoromethyl-containing alkyl halide under basic conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to achieve high enantioselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenated reagents and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce various amines.
Scientific Research Applications
(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2,2-Dimethyl-1-trifluoromethyl-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2,2-Dimethyl-1-trifluoromethyl-propylamine: The enantiomer of the compound with different stereochemistry.
2,2-Dimethyl-1-trifluoromethyl-propylamine: Without the chiral center, this compound lacks the stereochemical properties of the (S)-enantiomer.
Trifluoromethyl-substituted amines: A broader class of compounds with similar functional groups but varying structures.
Uniqueness
(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine is unique due to its specific stereochemistry and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications requiring high selectivity and specificity.
Biological Activity
(S)-2,2-Dimethyl-1-trifluoromethyl-propylamine is a chiral amine notable for its unique trifluoromethyl group, which significantly influences its biological activity. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design.
Chemical Structure and Properties
The molecular formula of this compound is CHFN. Its structure includes:
- Chirality : The presence of a chiral center can lead to different biological activities for its enantiomers.
- Trifluoromethyl Group : This substituent enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies have shown that compounds with similar structures exhibit various pharmacological effects, including:
- Antibacterial Activity : The trifluoromethyl group has been linked to enhanced antibacterial properties against certain pathogens .
- Antichlamydial Activity : Research indicates that derivatives containing the trifluoromethyl group can impair the growth of Chlamydia trachomatis, suggesting potential for developing selective treatments for chlamydial infections .
Case Studies
- Antichlamydial Activity Study :
- Antibacterial Evaluation :
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | CHFN | Antichlamydial; Antibacterial |
Propylamine | CHN | Minimal antibacterial activity |
1-Trifluoroacetylpropylamine | CHFN | Moderate antibacterial activity |
2-Methylpropylamine | CHN | No significant biological activity reported |
Properties
IUPAC Name |
(2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-5(2,3)4(10)6(7,8)9/h4H,10H2,1-3H3/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDHBAMNSWXENT-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705323 | |
Record name | (2S)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736127-08-5 | |
Record name | (2S)-1,1,1-Trifluoro-3,3-dimethylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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